molecular formula C16H16O3 B7814116 2-(4-Benzyloxy-phenyl)-propionic acid

2-(4-Benzyloxy-phenyl)-propionic acid

Cat. No.: B7814116
M. Wt: 256.30 g/mol
InChI Key: GXUZGYVNJWERGG-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-phenyl)-propionic acid (C₁₆H₁₄O₃, MW 254.28 g/mol) is a propionic acid derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the para position of the phenyl ring. The benzyloxy substituent introduces steric bulk and aromaticity, distinguishing it from simpler alkyl or halogen-substituted analogs.

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(16(17)18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUZGYVNJWERGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(4-Benzyloxy-phenyl)-propionic acid finds applications in various fields:

  • Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

2-(4-Benzyloxy-phenyl)-propionic acid is similar to other phenylpropionic acids, such as ibuprofen and ketoprofen. its unique benzyloxy group imparts distinct chemical and biological properties. Unlike ibuprofen, which is widely used as a nonsteroidal anti-inflammatory drug (NSAID), 2-(4-benzyloxy-phenyl)-propionic acid may offer different therapeutic benefits due to its structural differences.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in molecular structure, substituents, and physicochemical properties:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity
2-(4-Benzyloxy-phenyl)-propionic acid C₁₆H₁₄O₃ 4-benzyloxy 254.28 Not reported Potential NSAID (inferred)
Ibuprofen C₁₃H₁₈O₂ 4-isobutyl 206.28 75–78 NSAID (COX inhibitor)
Ketoprofen C₁₆H₁₄O₃ 3-benzoyl 254.28 Not reported NSAID (COX inhibitor)
2-(4-Chlorophenyl)propanoic acid C₉H₉ClO₂ 4-chloro 184.62 Not reported Anti-inflammatory (inferred)
2-(4-Formylphenyl)propionic acid C₁₀H₁₀O₃ 4-formyl 178.18 Not reported Ibuprofen degradation product

Key Observations :

  • Ketoprofen’s meta-benzoyl group offers even higher lipophilicity . Acidity: Electron-donating groups (e.g., benzyloxy) may slightly reduce the acidity of the carboxylic acid compared to electron-withdrawing groups (e.g., chloro), affecting ionization and binding to cyclooxygenase (COX) enzymes .

Q & A

Q. How can cross-study variability in cytotoxicity assays for 2-(4-Benzyloxy-phenyl)-propionic acid be minimized?

  • Methodological Answer : Adopt ISO 10993-5 guidelines for in vitro cytotoxicity testing. Use reference controls (e.g., cisplatin for positive control) and normalize data to cell viability metrics (e.g., MTT assay absorbance at 570 nm). Perform inter-laboratory validation using shared batches of the compound .

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